

An In-depth Technical Guide to Tasosartan: Molecular Characteristics, Pharmacology, and Experimental Analysis

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Compound of Interest

Compound Name: *Tasosartan*

Cat. No.: *B1682932*

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Abstract

Tasosartan is a potent and selective, nonpeptide angiotensin II receptor antagonist (ARA) that was developed for the treatment of hypertension. It exerts its antihypertensive effects by blocking the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). This document provides a comprehensive technical overview of **Tasosartan**, including its chemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental methodologies. While development was discontinued in later stages of clinical trials due to observations of elevated liver transaminases, the study of **Tasosartan** and its active metabolite, enol**tasosartan**, offers valuable insights into the pharmacology of angiotensin II receptor antagonists.^[1]

Chemical and Molecular Properties

Tasosartan is a complex heterocyclic molecule belonging to the biphenyl-tetrazole class of compounds, a common structural motif for many AT1 receptor antagonists.

Molecular Formula: $C_{23}H_{21}N_7O$ ^[2]

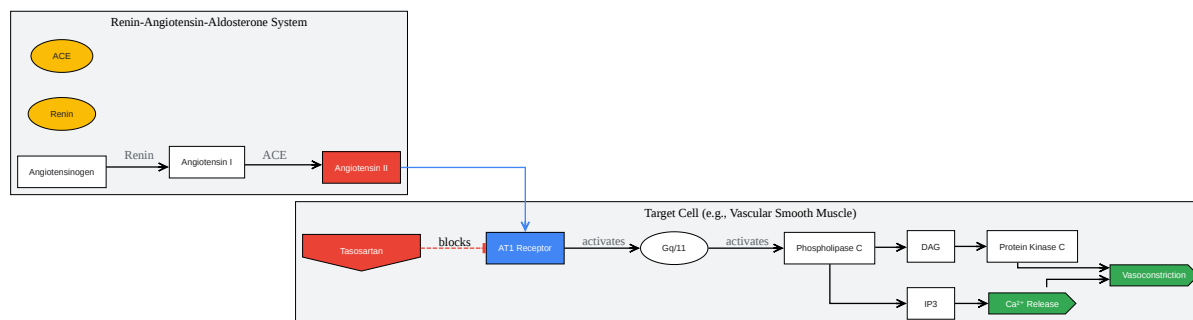
IUPAC Name: 2,4-dimethyl-8-{{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one^[2]

Property	Value	Source
Molecular Weight	411.46 g/mol	[2]
Physical Description	Solid	[2]
Solubility	3.25e-02 g/L	[2]

Mechanism of Action and Signaling Pathway

Tasosartan functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. By binding to this receptor, it prevents angiotensin II from exerting its potent vasoconstrictive and aldosterone-secreting effects. This interruption of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation and a reduction in blood pressure.[2]

The Angiotensin II signaling pathway is a critical regulator of cardiovascular homeostasis. The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular events.



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Caption: Angiotensin II Signaling Pathway and the inhibitory action of **Tasosartan**.

Pharmacokinetics and Metabolism

Tasosartan is metabolized in the body to an active metabolite, enol**tasosartan**, which has a high affinity for the AT1 receptor and contributes significantly to the drug's long duration of action.

Parameter	Tasosartan	Enoltasosartan	Source
Administration	Oral, Intravenous	Metabolite	[3]
Peak Effect	1-2 hours post-administration	Delayed, peak at 3-4 hours post-injection	[3]
Protein Binding	High	Very High (>99.9%)	[3]

The delayed effect of enoltasosartan, despite its high plasma levels, is thought to be due to its high protein binding and slow dissociation from its carrier protein.[\[3\]](#)

Efficacy and Clinical Data

Clinical studies have demonstrated the efficacy of **Tasosartan** in reducing blood pressure in patients with essential hypertension.

Study Parameter	Placebo	Tasosartan (50-200 mg daily)	Source
Mean Sitting Diastolic Blood Pressure Reduction	-2.0 +/- 0.7 mm Hg	-9.4 +/- 0.7 mm Hg	[4]
Mean Sitting Systolic Blood Pressure Reduction	+0.4 +/- 1.2 mm Hg	-12.2 +/- 1.2 mm Hg	[4]
Response Rate (SiDBP ≤90 mm Hg or ≥10 mm Hg decrease)	19%	55%	[4]
Mean 24-hour Diastolic Blood Pressure Reduction	+0.5 +/- 0.6 mm Hg	-8.1 +/- 0.6 mm Hg	[4]
Mean 24-hour Systolic Blood Pressure Reduction	+0.6 +/- 0.9 mm Hg	-12.6 +/- 0.9 mm Hg	[4]
Trough-to-Peak Ratio (Diastolic)	-	0.66	[4]
Trough-to-Peak Ratio (Systolic)	-	0.72	[4]

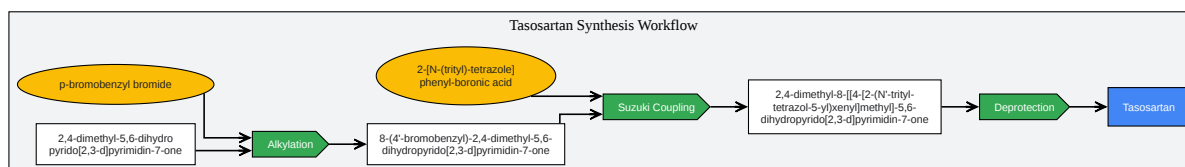
Despite its efficacy, **Tasosartan** was withdrawn from FDA review after Phase III clinical trials showed elevated transaminases, a potential indicator of liver toxicity, in a notable number of participants.[1]

Experimental Protocols

Synthesis of Tasosartan

The synthesis of **Tasosartan** can be achieved through a multi-step process, as outlined in the patent literature. A key step involves the alkylation of 2,4-dimethyl-5,6-dihydropyrido[2,3-

d]pyrimidin-7-one with a bromobenzyl bromide derivative, followed by a Suzuki coupling reaction.



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Caption: General workflow for the synthesis of **Tasosartan**.

Detailed Steps (based on patent description):

- Alkylation: 2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one is reacted with p-bromobenzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dichloromethane) to yield 8-(4'-bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one.^[5]
- Suzuki Coupling: The intermediate from the previous step is coupled with 2-[N-(trityl)-tetrazol-5-yl]phenyl-boronic acid using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in a solvent mixture such as tetrahydrofuran and water. This reaction forms the biphenyl linkage and yields the trityl-protected **Tasosartan**.^[5]
- Deprotection: The trityl protecting group on the tetrazole ring is removed under acidic conditions to yield the final product, **Tasosartan**.

In Vitro AT1 Receptor Binding Assay

This assay is used to determine the affinity of **Tasosartan** and its metabolites for the AT1 receptor.

Materials:

- Cell membranes expressing the human AT1 receptor.
- Radiolabeled angiotensin II (e.g., ^{125}I -Ang II).
- **Tasosartan** or its metabolites at various concentrations.
- Binding buffer.
- Glass fiber filters.
- Scintillation counter.

Protocol:

- Incubate the cell membranes with a fixed concentration of radiolabeled angiotensin II and varying concentrations of the test compound (**Tasosartan**).
- Allow the binding to reach equilibrium.
- Separate the bound from free radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis of the competition binding data.

In Vivo Blood Pressure Measurement in a Rat Model

This protocol is designed to assess the antihypertensive effect of **Tasosartan** in an animal model.

Animal Model:

- Spontaneously Hypertensive Rats (SHR) are a commonly used model for essential hypertension.

Protocol:

- Acclimatize the animals to the laboratory conditions.
- Measure baseline blood pressure using a non-invasive tail-cuff method or an invasive method involving catheterization of an artery for continuous monitoring.[6][7]
- Administer **Tasosartan** or vehicle control to the animals via oral gavage or intravenous injection.[8]
- Measure blood pressure at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
- Data is typically expressed as the change in blood pressure from baseline.

Conclusion

Tasosartan is a well-characterized AT1 receptor antagonist with demonstrated antihypertensive efficacy. Its interesting pharmacokinetic profile, particularly the role of its active metabolite enol**tasosartan**, provides valuable insights for the design of long-acting drugs. Although its clinical development was halted, the wealth of preclinical and clinical data available for **Tasosartan** continues to be a valuable resource for researchers in the fields of cardiovascular pharmacology and drug development. The experimental protocols outlined in this guide provide a framework for the further investigation of this and similar compounds. protocols outlined in this guide provide a framework for the further investigation of this and similar compounds.

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